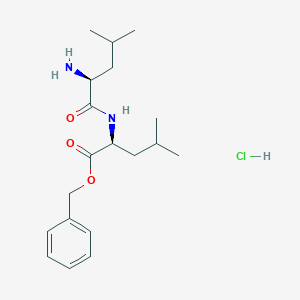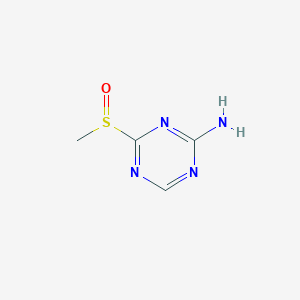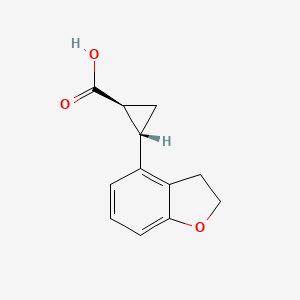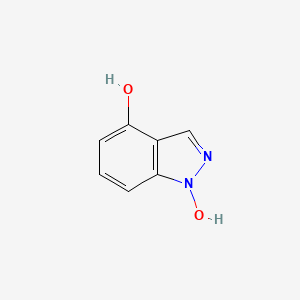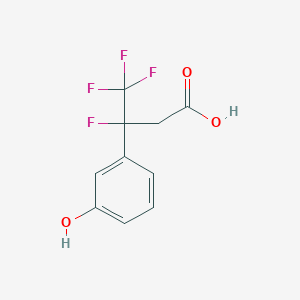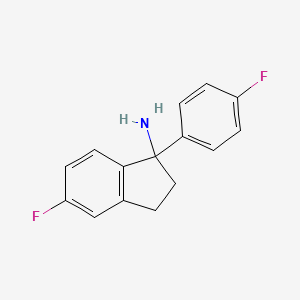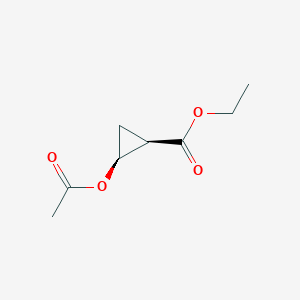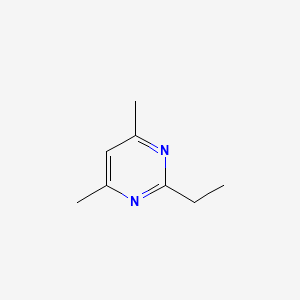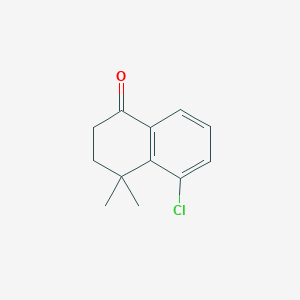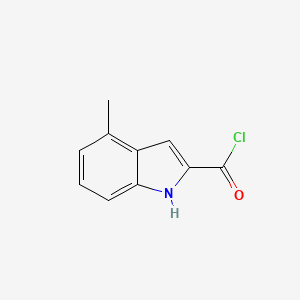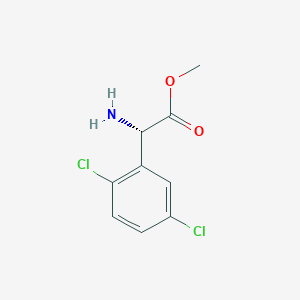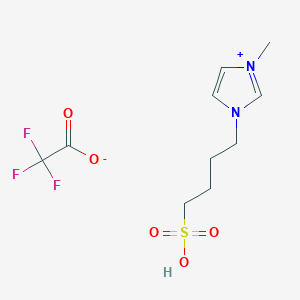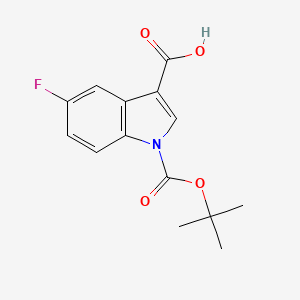
1-(Tert-butoxycarbonyl)-5-fluoro-1H-indole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonyl)-5-fluoro-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to protect the indole nitrogen . The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The carboxylic acid group can be introduced through various methods, including the use of carbon dioxide in the presence of a strong base .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-5-fluoro-1H-indole-3-carboxylic acid can undergo a variety of chemical reactions, including:
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5-fluoro-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-5-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the indole nitrogen, allowing selective reactions at other positions on the indole ring . The fluorine atom can enhance the compound’s biological activity by increasing its lipophilicity and metabolic stability . The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-5-fluoro-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)-indole-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities and properties.
5-Fluoroindole-3-carboxylic acid: Lacks the Boc protecting group, which may affect its reactivity and stability.
1-(Tert-butoxycarbonyl)-5-chloro-1H-indole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
These comparisons highlight the unique features of 1-(tert-butoxycarbonyl)-5-fluoro-1H-indole-3-carboxylic acid, such as the presence of the Boc protecting group and the fluorine atom, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14FNO4 |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H14FNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3,(H,17,18) |
InChI Key |
YFVMKCAUSRHWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)
